4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new coumarin-pyrazole-hydrazone hybrids have been synthesized from commercially available starting materials and reagents using benign reaction conditions .Chemical Reactions Analysis
While specific chemical reactions involving “4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid” are not available, related compounds have been tested against various bacterial strains .Scientific Research Applications
Corrosion Inhibition
4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid and its derivatives have been studied for their corrosion inhibition properties. For instance, benzimidazole bearing 1, 3, 4-oxadiazoles, which are structurally similar, have shown effective corrosion inhibition for mild steel in sulphuric acid. This includes studies on gravimetric, electrochemical, and SEM methods, demonstrating the formation of a protective layer and mixed-type behaviour of these inhibitors (Ammal, Prajila, & Joseph, 2018).
Chemosensor Development
Compounds with a structure closely related to 4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid have been employed as chemosensors. For example, certain imidazole derivatives have been developed as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds demonstrate selective sensing capabilities and can be used multiple times (Emandi, Flanagan, & Senge, 2018).
Metal-Organic Frameworks (MOFs)
1H-imidazol-4-yl-containing ligands, similar in structure to the compound , have been utilized to create new metal–organic frameworks (MOFs). These MOFs exhibit diverse two-dimensional networks and have potential applications in various fields due to their unique structural and functional properties (Liu et al., 2018).
Antimicrobial Activity
Research has shown that benzoimidazole moieties, which are structurally similar to 4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid, exhibit significant antimicrobial activities. These compounds have been effective against a range of gram-positive and gram-negative bacteria, as well as fungi (El-Meguid, 2014).
properties
IUPAC Name |
4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c22-17(23)11-5-7-13(8-6-11)21-10-15(20-19(21)26)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,20,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJIUHGQLDMPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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